molecular formula C19H22BrNO3S2 B2611413 2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine CAS No. 1797719-77-7

2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine

Cat. No.: B2611413
CAS No.: 1797719-77-7
M. Wt: 456.41
InChI Key: XZXRBSOZZWOINR-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a thiazolidine core, a privileged scaffold in pharmacology known to be highly amenable to derivatization for fine-tuning bioactivity and selectivity . This compound is specifically engineered for investigators exploring targeted therapies in oncology and infectious diseases. The molecular architecture of this compound suggests potential as a multi-targeting agent in anticancer research. The thiazolidine core is a recognized pharmacophore in the development of inhibitors targeting key enzymatic pathways . Furthermore, the structural motif of a sulfonyl group attached to a hydrophobic aromatic system, as seen in the 4-isopropylphenylsulfonyl moiety, is a common feature in compounds designed to act as kinase inhibitors . Research on similar thiazole and thiazolidine-based derivatives has demonstrated potent antiproliferative activity by functioning as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Inhibiting these parallel signaling pathways is a validated strategy to simultaneously suppress tumor cell proliferation and angiogenesis, offering a potential synergistic effect for combating malignancies . Beyond oncology, this compound is also a candidate for antibacterial research initiatives. Thiazolidine derivatives have shown promising inhibitory activity against bacterial targets such as DNA gyrase, a critical enzyme for bacterial DNA replication . The rise of multidrug-resistant pathogens underscores the urgent need for novel antibacterial scaffolds, and compounds of this class are being investigated for their efficacy against both Gram-positive and Gram-negative bacterial strains . This product is intended for research purposes by qualified laboratory personnel. It is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-3-(4-propan-2-ylphenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO3S2/c1-13(2)14-4-7-16(8-5-14)26(22,23)21-10-11-25-19(21)17-12-15(20)6-9-18(17)24-3/h4-9,12-13,19H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXRBSOZZWOINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Thiazolidine Ring Formation: The formation of the thiazolidine ring involves the reaction of a thiol with an amine in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization, distillation, and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a thiol.

    Substitution: The bromine atom in the methoxyphenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, ammonia, thiourea.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Amino derivatives, thioethers, alkoxy derivatives.

Scientific Research Applications

2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Sulfonyl-Substituted Thiazolidines

Key analogs differ in substituents on the sulfonyl-attached phenyl ring. These modifications impact electronic properties, steric effects, and biological interactions.

Table 1: Comparative Analysis of Key Thiazolidine Derivatives
Compound Name Molecular Formula Molecular Weight Sulfonyl Substituent Key Features
2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine C₁₉H₂₁BrNO₃S₂ 475.41* 4-Isopropylphenyl High lipophilicity; bulky substituent may reduce metabolic clearance
2-(5-Bromo-2-methoxyphenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine C₁₇H₁₈BrNO₄S₂ 444.36 4-Methoxyphenyl Enhanced solubility due to methoxy group; moderate electron-donating effects
2-(5-Bromo-2-methoxyphenyl)-3-[(2-methyl-5-nitrophenyl)sulfonyl]thiazolidine C₁₈H₁₈BrN₂O₅S₂* ~493.38* 2-Methyl-5-nitrophenyl Electron-withdrawing nitro group increases electrophilicity; potential cytotoxicity

Electronic and Steric Effects

  • 4-Isopropylphenyl Substituent : The isopropyl group is strongly electron-donating via inductive effects, increasing electron density on the sulfonyl group. This may reduce susceptibility to nucleophilic attack compared to analogs with electron-withdrawing groups. Steric hindrance from the branched isopropyl group could limit interactions with enzymatic active sites .
  • 4-Methoxyphenyl Substituent : The methoxy group provides moderate electron donation, balancing solubility and reactivity. This analog may exhibit improved aqueous solubility compared to the isopropyl variant, favoring pharmacokinetic profiles .
  • 2-Methyl-5-nitrophenyl Substituent : The nitro group is a strong electron-withdrawing moiety, polarizing the sulfonyl group and enhancing electrophilicity. This may increase reactivity in nucleophilic substitution reactions but could also lead to higher toxicity or instability .

Biological Activity

The compound 2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine is a thiazolidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxicity, genotoxicity, and mechanism of action based on recent studies.

Chemical Structure

The chemical structure of the compound is depicted as follows:

C17H18BrN1O3S\text{C}_{17}\text{H}_{18}\text{BrN}_1\text{O}_3\text{S}

Cytotoxicity

Recent studies have demonstrated that thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound, 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione, showed potent cytotoxicity against the NCI-H292 human lung carcinoma cell line with an IC50 value of 1.26 μg/mL after 72 hours of incubation . This suggests that similar derivatives may possess comparable or enhanced cytotoxic properties.

Genotoxicity

In addition to cytotoxic effects, studies have indicated that these compounds can induce genotoxicity in cancer cells. The aforementioned study noted a 2.8-fold increase in the damage index in NCI-H292 cells treated with the compound, indicating a significant impact on DNA integrity . This raises important considerations regarding the therapeutic window and safety profile of such compounds.

The mechanism by which thiazolidine derivatives exert their biological effects is multifaceted:

  • Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells, characterized by phosphatidylserine externalization and mitochondrial depolarization .
  • Cell Cycle Arrest : Some thiazolidine derivatives may interfere with cell cycle progression, leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been implicated in the cytotoxic effects observed in various studies.

Study 1: Cytotoxic Effects on Lung Cancer Cells

A study investigated the effects of thiazolidine derivatives on NCI-H292 cells. The results indicated that treatment with 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione resulted in significant apoptosis and genotoxicity, demonstrating its potential as a therapeutic agent against lung cancer .

CompoundIC50 (μg/mL)Genotoxicity Index
5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione1.262.8

Study 2: Antiglioma Activity

Another investigation focused on thiazolidin-4-one derivatives and their efficacy against glioblastoma cells. The study employed various assays (MTT, colony formation) to evaluate cytotoxicity and found certain derivatives to possess remarkable efficacy against glioblastoma cell lines .

CompoundCell LineEfficacy
Thiazolidin-4-one DerivativeLN229High

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